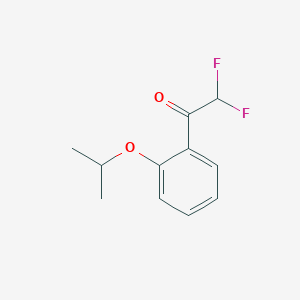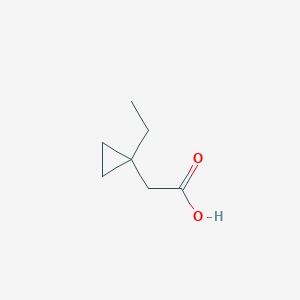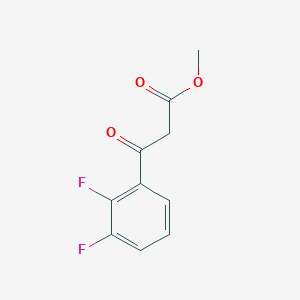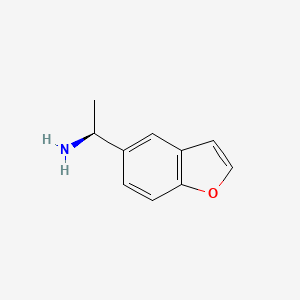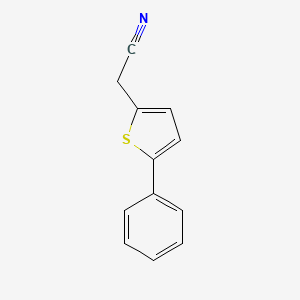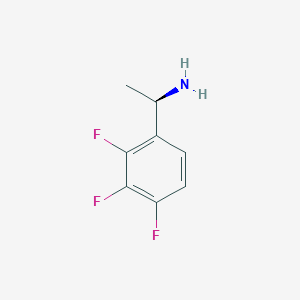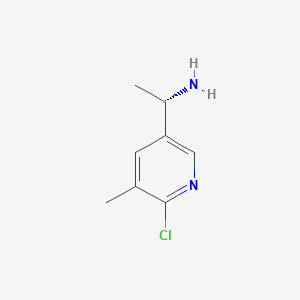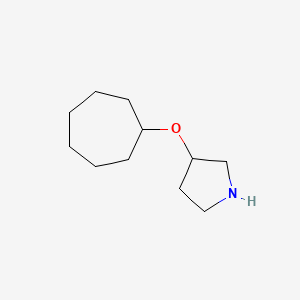
3-(Cycloheptyloxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cycloheptyloxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cycloheptyloxy group. This compound is part of the pyrrolidine family, which is known for its diverse biological and medicinal applications. The molecular formula of this compound is C11H21NO, and it has a molecular weight of 183.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)pyrrolidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient formation of five-membered cyclic amines, including pyrrolidines, in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst . This method provides various pyrrolidines in very good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of robust and scalable catalytic systems, such as iridium or rhodium catalysts, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cycloheptyloxy)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the cycloheptyloxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Cycloheptyloxy)pyrrolidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Cycloheptyloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, known for its wide range of biological activities.
3-(Cycloheptyloxy)pyrrolidine: Unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and biological properties.
Pyrrolidine-2,3-diones: Compounds with similar structural features but different functional groups, leading to varied applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The cycloheptyloxy group provides steric and electronic effects that differentiate it from other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-cycloheptyloxypyrrolidine |
InChI |
InChI=1S/C11H21NO/c1-2-4-6-10(5-3-1)13-11-7-8-12-9-11/h10-12H,1-9H2 |
InChI-Schlüssel |
CKZIZUPOWUTRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)OC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


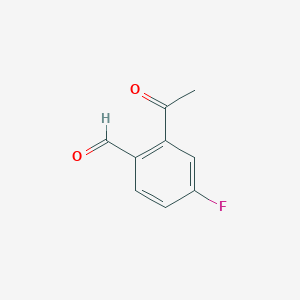


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
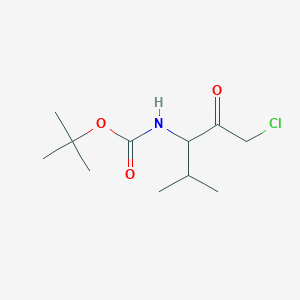
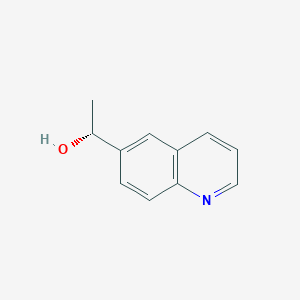
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
